N-[4-chloro-2-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide
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Overview
Description
N-[4-chloro-2-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide is a complex organic compound characterized by the presence of multiple functional groups, including chloro, trifluoromethyl, methylsulfonyl, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide typically involves multiple steps, starting from readily available precursors. The process may include:
Halogenation: Introduction of the chloro group to the aromatic ring.
Trifluoromethylation: Addition of the trifluoromethyl group using reagents like trifluoromethyl iodide.
Sulfonylation: Introduction of the methylsulfonyl group through sulfonyl chloride.
Nitration: Addition of the nitro group using nitric acid and sulfuric acid.
Amidation: Formation of the glycinamide moiety through reaction with glycine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-2-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the chloro group with other nucleophiles.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Coupling Reactions: Use of palladium catalysts in Suzuki-Miyaura or Heck coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of the chloro group can yield various substituted derivatives.
Scientific Research Applications
N-[4-chloro-2-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interaction with cellular receptors, leading to modulation of signaling pathways.
Pathway Modulation: Affecting various biochemical pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
N-[4-chloro-2-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide can be compared with similar compounds to highlight its uniqueness:
N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide: Similar structure but lacks the methylsulfonyl and nitrophenyl groups.
4-Chloro-2-(trifluoromethyl)aniline: Contains the chloro and trifluoromethyl groups but lacks the glycinamide moiety.
4-Chloro-3-nitrobenzotrifluoride: Contains the chloro, nitro, and trifluoromethyl groups but lacks the glycinamide and methylsulfonyl groups.
Properties
Molecular Formula |
C16H13ClF3N3O5S |
---|---|
Molecular Weight |
451.8 g/mol |
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(N-methylsulfonyl-3-nitroanilino)acetamide |
InChI |
InChI=1S/C16H13ClF3N3O5S/c1-29(27,28)22(11-3-2-4-12(8-11)23(25)26)9-15(24)21-14-6-5-10(17)7-13(14)16(18,19)20/h2-8H,9H2,1H3,(H,21,24) |
InChI Key |
NZHYUCUPTGFTTO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=C(C=C(C=C1)Cl)C(F)(F)F)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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